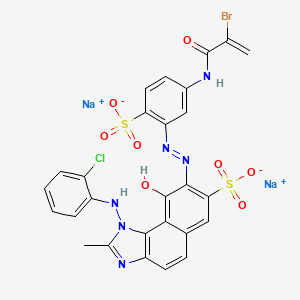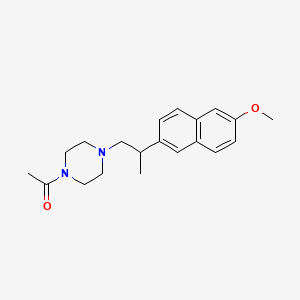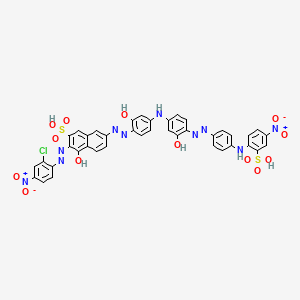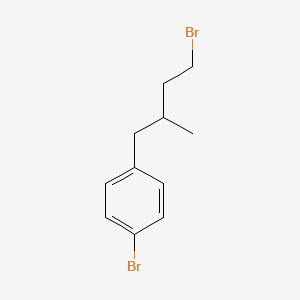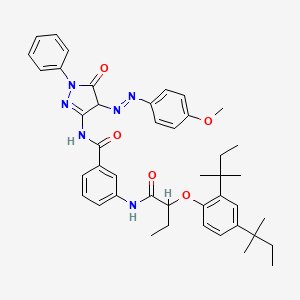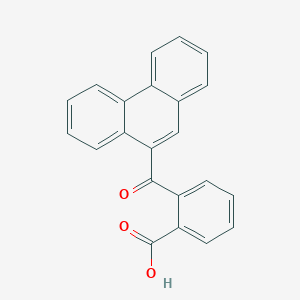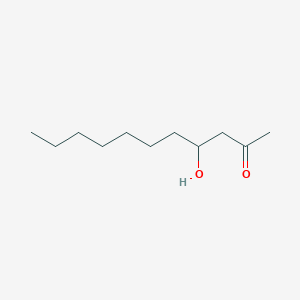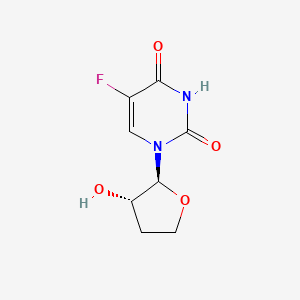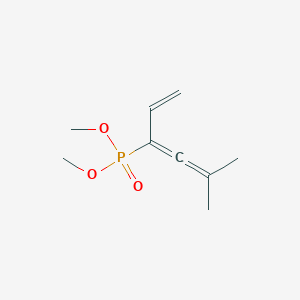
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated triene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate can be synthesized through a series of organic reactions. One common method involves the [2,3]-sigmatropic rearrangement of alkenynyl phosphinites. This reaction is typically initiated by the reaction of 2-methylhex-5-en-3-yn-2-ol with diphenylchlorophosphine, forming the intermediate alkenynyl phosphinite, which then undergoes rearrangement to yield the desired phosphonate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The conjugated triene system can participate in electrophilic addition reactions, forming cyclized products.
Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form cycloadducts.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophilic reagents include halogens and acids, which add to the double bonds of the triene system.
Dienophiles: In Diels-Alder reactions, common dienophiles include maleic anhydride and substituted maleimides.
Major Products
Cyclized Products: Electrophilic addition reactions often result in the formation of heterocyclic compounds.
Cycloadducts: Diels-Alder reactions yield cycloadducts with exocyclic double bonds.
Wissenschaftliche Forschungsanwendungen
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: Its reactivity and structural characteristics allow it to be used in studies of enzyme mechanisms and other biological processes.
Wirkmechanismus
The mechanism of action of Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate involves its reactivity with various electrophiles and nucleophiles. The conjugated triene system allows for multiple reaction pathways, including cyclization and addition reactions. The phosphonate group can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide: Similar in structure but contains a phosphine oxide group instead of a phosphonate group.
Vinylallenyl phosphine oxides: These compounds have similar conjugated systems and reactivity profiles.
Uniqueness
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is unique due to its specific combination of a conjugated triene system and a phosphonate group.
Eigenschaften
CAS-Nummer |
72508-62-4 |
|---|---|
Molekularformel |
C9H15O3P |
Molekulargewicht |
202.19 g/mol |
InChI |
InChI=1S/C9H15O3P/c1-6-9(7-8(2)3)13(10,11-4)12-5/h6H,1H2,2-5H3 |
InChI-Schlüssel |
WSBNSBKNWZQDEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C(C=C)P(=O)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



